![molecular formula C13H11NO4 B2642603 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255782-26-3](/img/structure/B2642603.png)
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Aged samples, especially if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. Quinolines can participate in a variety of reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis Methods : A study by Yang et al. (2013) discusses a method for synthesizing derivatives of compounds similar to 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, highlighting an efficient process useful for creating libraries of quinoline and related azaheterocycles (Yang et al., 2013).
Biological Activities and Potential Applications
- Anticancer Properties : Metwally et al. (2013) explored the role of methoxy substitution in enhancing the anticancer activities of pyrimido[4,5-c]quinolin-1(2H)-one derivatives. This research indicates the potential of such compounds, including those with 9-methoxy substitution, in controlling metastatic breast cancers (Metwally et al., 2013).
- Antimalarial and Antifungal Activities : Research by Kornsakulkarn et al. (2010) found that compounds including 9-methoxystrobilurin B and G exhibited antimalarial, antifungal, and cytotoxic activities, suggesting potential therapeutic applications for related compounds (Kornsakulkarn et al., 2010).
Chemical Properties and Reactions
- Photoaddition Reactions : A study by Suginome et al. (1991) on furo[3,2-c]quinolin-4(5H)-ones, which can carry methoxyl groups like 9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, outlines a one-step procedure involving [2+3] photoaddition, highlighting the chemical reactivity and potential applications in photodynamic therapy or photochemistry (Suginome et al., 1991).
Imaging and Diagnostics
- Radiotracer Development : Moran et al. (2012) discussed the development of quinolines, including those with methoxy substitutions, as radiotracers for imaging GABA receptors in the central nervous system. This suggests potential applications in neuroimaging and diagnostics (Moran et al., 2012).
properties
IUPAC Name |
9-methoxy-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-16-8-2-3-9-11(6-8)14-7-10-12(9)17-4-5-18-13(10)15/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKURTXOEVZJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)OCCOC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.